1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- The compound 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione has been synthesized and studied for its structure and anticancer activities. Notably, it showed significant anticarcinogenic activity against specific cancer cells. The compound was characterized by various techniques like IR, 1H and 13C NMR spectra, and its thermal stability was examined using TGA technique (Miao, Yan, & Zhao, 2010).
- Studies on the molecular structure of derivatives of this compound revealed that the pyrimidine rings are nearly planar, and the benzene ring is nearly perpendicular to the pyrimidine ring. This structural feature contributes to the formation of hydrogen bonds, generating an inversion dimer in each case (El‐Brollosy et al., 2012).
Applications in Anticancer and Antiviral Research
- Derivatives of this compound have been synthesized and evaluated for their anticancer and antiviral properties. For instance, 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, an analog of MKC-442 (a potent inhibitor of HIV-1 reverse transcriptase), was synthesized using various routes, highlighting its potential in antiviral drug development (Petersen, Pedersen, & Nielsen, 2001).
Chemical Properties and Synthesis Routes
- The synthesis routes for various derivatives of this compound have been explored to understand its chemical properties and potential applications better. These studies involve regioselective synthesis and investigations on different reaction conditions to obtain structurally diverse molecules (Majumdar et al., 2001).
Antimicrobial Studies
- Derivatives of this compound have also been studied for their antimicrobial properties. Synthesis and characterization of these derivatives, along with their transition metal complexes, have shown moderate to excellent antimicrobial activity against tested bacteria and fungi (Sampal et al., 2018).
properties
IUPAC Name |
1-benzyl-5-bromopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNOBRTYKCVRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57712-67-1 | |
Record name | 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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